molecular formula C23H20ClN3O3S2 B15005075 3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B15005075
M. Wt: 486.0 g/mol
InChI Key: DKDUGIGDDYEKFP-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a benzamide core, a sulfonamide group, and a benzothiophene moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable alkyne or alkene precursor under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the benzothiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the sulfonamide intermediate with a benzamide derivative under conditions such as peptide coupling reagents (e.g., EDCI, HOBt) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Triethylamine, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate for various therapeutic areas due to its unique structure and functional groups.

    Pharmaceuticals: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiophene moiety may interact with cellular membranes or proteins, affecting their function. The cyano group can participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide shares similarities with other sulfonamide and benzothiophene derivatives: . These compounds often exhibit similar chemical reactivity and biological activity.

Uniqueness

    Unique Structure: The combination of a benzamide core, sulfonamide group, and benzothiophene moiety is unique, providing distinct chemical and biological properties.

    Diverse Applications:

Properties

Molecular Formula

C23H20ClN3O3S2

Molecular Weight

486.0 g/mol

IUPAC Name

3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

InChI

InChI=1S/C23H20ClN3O3S2/c1-14-9-10-17-18(13-25)23(31-21(17)11-14)26-22(28)15-5-4-6-16(12-15)32(29,30)27-20-8-3-2-7-19(20)24/h2-8,12,14,27H,9-11H2,1H3,(H,26,28)

InChI Key

DKDUGIGDDYEKFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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